

Application Note: Enrichment of EPNP-Labeled Proteins for Quantitative Proteomics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

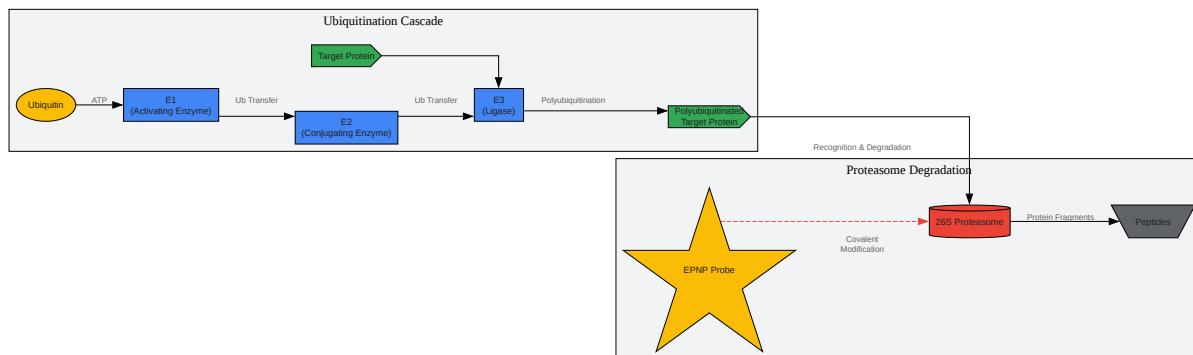
Compound Name:	1,2-Epoxy-3-(<i>p</i> -nitrophenoxy)propane
Cat. No.:	B1217041

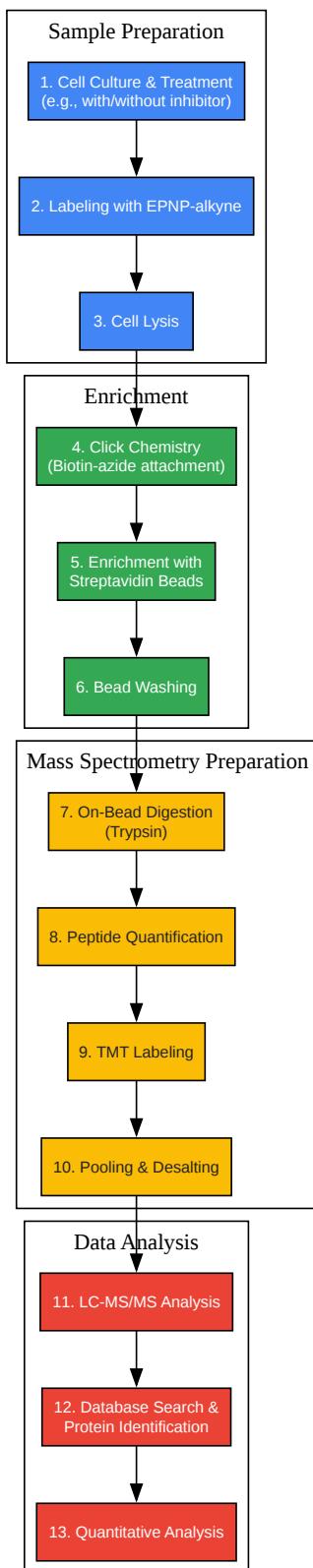
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the enrichment of proteins labeled with an epoxomicin-based probe (EPNP) for subsequent quantitative proteomic analysis. EPNP is an activity-based probe that covalently modifies the active sites of the proteasome, enabling the specific capture and analysis of this critical enzyme complex. The protocol outlines a comprehensive workflow that includes cell culture and labeling, protein extraction, biotinylation of the probe via click chemistry, enrichment of labeled proteins using streptavidin affinity purification, on-bead digestion, and tandem mass tag (TMT) labeling for quantitative mass spectrometry. This method allows for the precise quantification of changes in proteasome subunit abundance and activity, which is invaluable for drug discovery and the study of diseases involving the ubiquitin-proteasome system.


Principle of the Method


The workflow is based on the principles of activity-based protein profiling (ABPP) coupled with quantitative mass spectrometry.^{[1][2]} An alkyne-functionalized epoxomicin probe (EPNP-alkyne) is introduced to cells, where it selectively and covalently binds to the active β -subunits of the proteasome.^{[3][4][5][6][7]} Following cell lysis, a biotin-azide tag is attached to the EPNP-alkyne probe via a copper-catalyzed alkyne-azide cycloaddition (CuAAC) or "click" reaction. The biotinylated proteasome complexes are then enriched from the complex protein lysate

using streptavidin-coated magnetic beads.^[4] The enriched proteins are digested into peptides while still bound to the beads ("on-bead digestion"), which minimizes sample loss and contamination from streptavidin.^{[5][6][8]} The resulting peptides are then labeled with isobaric tandem mass tags (TMT), allowing for multiplexed relative quantification of protein abundance across different experimental conditions by mass spectrometry.^{[9][10]}

Signaling Pathway: The Ubiquitin-Proteasome System

The ubiquitin-proteasome system is the primary pathway for regulated protein degradation in eukaryotic cells, controlling the levels of numerous proteins involved in signal transduction, cell cycle progression, and stress response. The system involves the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). This enzymatic cascade results in the attachment of a polyubiquitin chain to a target protein, marking it for degradation by the 26S proteasome. The 26S proteasome is a large, multi-catalytic protease complex that recognizes, unfolds, and degrades ubiquitinated proteins. EPNP probes target the catalytic core of the proteasome, allowing for the specific analysis of its activity and composition.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biorxiv.org [biorxiv.org]
- 2. Synthesis and Application of a Clickable Epoxomicin-Based Probe for Proteasome Activity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. Synthesis and Application of a Clickable Epoxomicin-Based Probe for Proteasome Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-phase Synthesis and Application of a Clickable Version of Epoxomicin for Proteasome Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative mapping of proteasome interactomes and substrates using ProteasomeID | eLife [elifesciences.org]
- 8. researchgate.net [researchgate.net]
- 9. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Enrichment of EPNP-Labeled Proteins for Quantitative Proteomics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1217041#protocol-for-enriching-epnp-labeled-proteins-for-proteomics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com